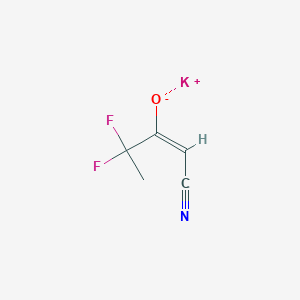![molecular formula C25H30N4O2 B2511394 2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide CAS No. 1115905-63-9](/img/structure/B2511394.png)
2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that yield the final product with a certain degree of purity and yield. For instance, the synthesis of a compound with a piperidine structure is described in the second paper, where a precursor molecule is synthesized from p-tolylmethylamine in three steps with a 46% overall yield . Similarly, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate is described in the third paper, which involves a two-step process with an 85% yield, followed by an additional step to convert the oxyl radical into the oxoammonium salt with an 88% yield . These examples suggest that the synthesis of the compound would likely involve a multi-step process, possibly including the formation of a piperidine structure and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of organic compounds is often confirmed using techniques such as IR, NMR, and X-ray diffraction studies. The first paper describes the use of these techniques to confirm the structure of a synthesized compound . The vibrational wavenumbers were computed using HF and DFT methods, and the NH stretching frequency was observed to be red-shifted, indicating a weakening of the NH bond . The molecular structure of the compound would likely be analyzed using similar methods to confirm the arrangement of atoms and the presence of specific functional groups.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The third paper discusses the use of synthesized piperidine derivatives in oxidative reactions, demonstrating their capabilities as oxidation reagents . The compound , with a piperidine moiety, may also participate in various chemical reactions, including oxidation or other transformations depending on the presence of other reactive sites within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and functional groups. The first paper reports on the first hyperpolarizability, infrared intensities, and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis are used to determine charge transfer within the molecule, and the molecular electrostatic potential map is performed by the DFT method . These analyses provide insights into the electronic properties of the compound, which are crucial for understanding its reactivity and interactions with other molecules. The compound would likely exhibit properties influenced by its piperidine and acetamide groups, as well as any additional substituents.
Applications De Recherche Scientifique
Chemical Synthesis and Design
Compounds with complex structures, including various acetamide derivatives, are pivotal in the design and synthesis of novel molecules with potential pharmacological or material applications. For example, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives highlight the methodologies for creating molecules with specific properties, such as enhanced stability or biological activity (Yang Jing, 2010).
Catalysis and Chemical Reactions
Acetamide derivatives serve as catalysts or intermediates in chemical reactions, including the oxidation of alcohols and aldehydes to carboxylic acids. An example is the use of 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator in electrocatalytic oxidation, demonstrating the utility of acetamide derivatives in facilitating environmentally friendly chemical transformations (M. Rafiee et al., 2018).
Material Science Applications
In material science, acetamide derivatives are used to modify the properties of polymers, such as improving thermal stability and forming robust polymer/filler networks. The synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide and its application in the preparation of poly(methyl methacrylate) hybrid networks is a case in point, showcasing the role of these compounds in enhancing material properties (Gonul S. Batibay et al., 2020).
Biological Evaluation and Pharmaceutical Research
Although specific details on drug use and side effects are excluded, it's important to note that acetamide derivatives are often subjects of biological evaluation for potential therapeutic effects. The design, synthesis, and biological evaluation of compounds for activities such as DPPH scavenging, analgesic, and anti-inflammatory effects underline the broad spectrum of research involving acetamide derivatives in the search for new therapeutic agents (P. Nayak et al., 2014).
Propriétés
IUPAC Name |
2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-17(2)19-9-6-10-20(14-19)26-23(30)16-29-25(31)22-12-5-4-11-21(22)24(27-29)28-13-7-8-18(3)15-28/h4-6,9-12,14,17-18H,7-8,13,15-16H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOMDBHVFXTPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

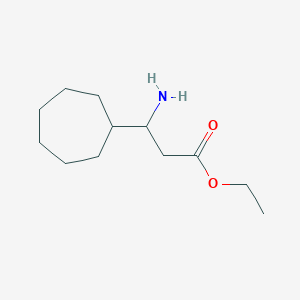
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2511312.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)

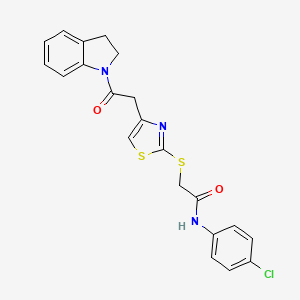
![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2511318.png)

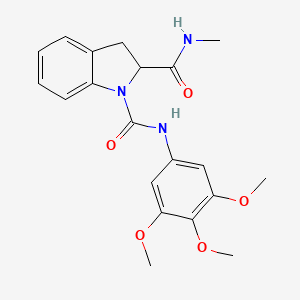

![1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2511328.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2511329.png)
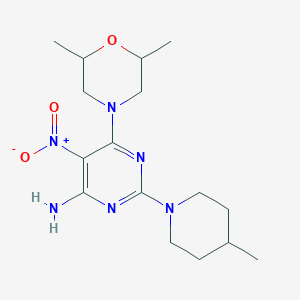
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2511332.png)
